2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound is characterized by the presence of iodine atoms attached to the thiophene rings, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
The synthesis of 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene typically involves multi-step organic reactions. One common method includes the iodination of thiophene derivatives followed by coupling reactions to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the iodine atoms or the thiophene rings.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the iodine atoms under suitable conditions. Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, which are essential for the development of flexible electronic devices.
Wirkmechanismus
The mechanism by which 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms and thiophene rings can engage in various types of bonding and interactions, influencing the compound’s reactivity and functionality. The pathways involved may include electron transfer processes, binding to specific receptors, or participating in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
When compared to other thiophene derivatives, 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene stands out due to the presence of iodine atoms, which enhance its reactivity and potential applications. Similar compounds include:
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and in photoluminescence experiments.
Thiophene-2-boronic acid pinacol ester: Used in organic synthesis and as a building block for more complex molecules. These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
922725-75-5 |
---|---|
Molekularformel |
C20H10I2S5 |
Molekulargewicht |
664.4 g/mol |
IUPAC-Name |
2,5-bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C20H10I2S5/c21-19-9-7-17(26-19)15-5-3-13(24-15)11-1-2-12(23-11)14-4-6-16(25-14)18-8-10-20(22)27-18/h1-10H |
InChI-Schlüssel |
BXDPGVZWQVDQBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)I)C4=CC=C(S4)C5=CC=C(S5)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.